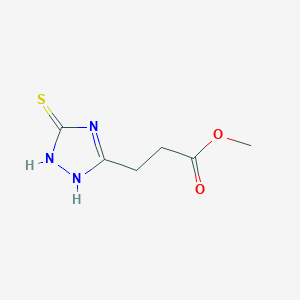
(S)-苄基3-甲基-1,4-二氮杂环戊烷-1-羧酸酯
描述
Synthesis Analysis
A practical synthesis of a similar compound, “(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate”, has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .科学研究应用
关键中间体的合成
Gomi、Kouketsu、Ohgiya和Shibuya(2012)的一项研究描述了类似化合物(S)-叔丁基3-甲基-1,4-二氮杂环戊烷-1-羧酸酯的合成,它是Rho激酶抑制剂K-115生产中的关键中间体。这种合成对于此类抑制剂的大规模生产至关重要,展示了该化合物在药物化学中的作用(Gomi et al., 2012)。
受体配体合成
Fanter、Müller、Schepmann、Bracher和Wünsch(2017)对1,4-二氮杂环戊烷作为新型σ1受体配体的拆向池合成进行了研究。他们利用对映体纯氨基酸合成这些化合物,表明(S)-苄基3-甲基-1,4-二氮杂环戊烷-1-羧酸酯衍生物在神经科学研究中的潜力(Fanter et al., 2017)。
有机合成中的催化
Sankaralingam和Palaniandavar(2014)探索了具有1,4-二氮杂环戊烷衍生物的锰(III)配合物用于烯烃环氧化。他们的研究表明,(S)-苄基3-甲基-1,4-二氮杂环戊烷-1-羧酸酯的衍生物如何应用于催化,这是有机合成中的一个重要领域(Sankaralingam & Palaniandavar, 2014)。
微波辅助合成
Wlodarczyk、Gilleron、Millet、Houssin和Hénichart(2007)描述了通过微波辅助合成有效获得1,4-二氮杂环戊烷衍生物的方法。该方法展示了快速有效合成(S)-苄基3-甲基-1,4-二氮杂环戊烷-1-羧酸酯衍生物的潜力(Wlodarczyk et al., 2007)。
金属配合物研究
Mayilmurugan、Sankaralingam、Suresh和Palaniandavar(2010)对具有1,4-二氮杂环戊烷衍生物的铁(III)配合物进行的研究表明,这些化合物可以作为酶的模型。这与理解酶机制和设计酶抑制剂相关(Mayilmurugan et al., 2010)。
新合成途径
Limbach、Korotkov、Es-Sayed和de Meijere(2008)发现了从类似于(S)-苄基3-甲基-1,4-二氮杂环戊烷-1-羧酸酯的化合物制备螺环丙烷化衍生物的方法。这些发现对于开发有机化学中的新合成途径具有重要意义(Limbach et al., 2008)。
作用机制
Target of Action
The primary target of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate, also known as (S)-1-CBZ-3-METHYL-1,4-DIAZEPANE, is the Rho-kinase . Rho-kinase is a serine/threonine protein kinase that plays a crucial role in various cellular functions, including cell motility, proliferation, and apoptosis .
Mode of Action
The compound interacts with its target, Rho-kinase, by inhibiting its activity . This inhibition leads to changes in the cellular functions regulated by Rho-kinase, such as cell motility, proliferation, and apoptosis .
Biochemical Pathways
The inhibition of Rho-kinase by (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate affects several biochemical pathways. These include pathways involved in cell motility, proliferation, and apoptosis . The downstream effects of these changes can lead to alterations in cellular behavior and function .
Pharmacokinetics
Factors such as the compound’s chemical properties, the patient’s physiological state, and the method of administration could all influence these pharmacokinetic properties .
Result of Action
The result of the compound’s action on Rho-kinase can lead to changes in cellular functions. By inhibiting Rho-kinase, the compound can alter cell motility, proliferation, and apoptosis . These changes can have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate can be influenced by various environmental factors. These can include the physiological state of the patient, the presence of other drugs or substances, and the specific conditions under which the drug is administered .
生化分析
Biochemical Properties
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with Rho-kinase, an enzyme involved in the regulation of the cytoskeleton and cell motility . The interaction between (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate and Rho-kinase can lead to the modulation of various cellular processes, including contraction, motility, and proliferation.
Cellular Effects
The effects of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Rho-kinase can alter the phosphorylation state of downstream targets, affecting cell shape and movement . Additionally, (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate has been shown to impact gene expression by modulating transcription factors involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its binding to Rho-kinase results in the inhibition of the enzyme’s activity, thereby affecting the phosphorylation of myosin light chain and other substrates . This inhibition can lead to changes in cell contraction and motility.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell morphology and function.
Dosage Effects in Animal Models
The effects of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate in animal models are dose-dependent. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response.
Metabolic Pathways
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and toxicity, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.
属性
IUPAC Name |
benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINYCKVHXRGDV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



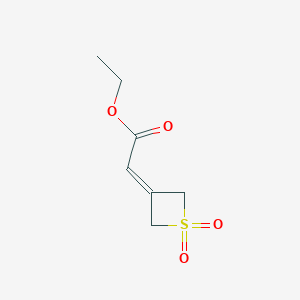

![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)
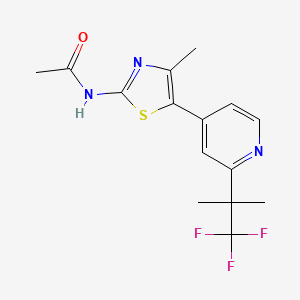

![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B1429713.png)
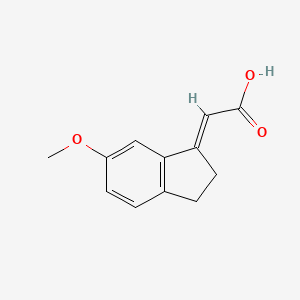
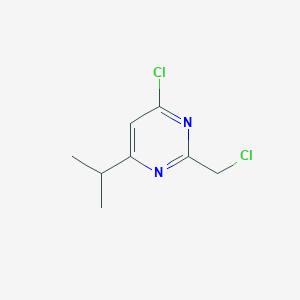
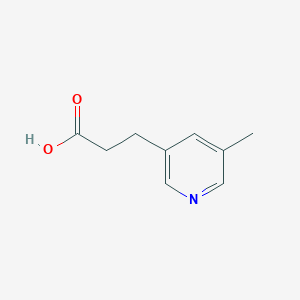

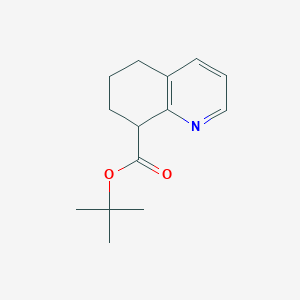
![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)
